![molecular formula C17H11NO6 B14911165 2-[4-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B14911165.png)
2-[4-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Acetyloxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid is a complex organic compound that features a unique structure combining an acetyloxy group, a phenyl ring, and an isoindolinecarboxylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Acetyloxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid typically involves multiple steps, starting with the preparation of the core isoindoline structure. One common method involves the reaction of isopropenylmagnesium bromide with 4-bromo-3-nitrotoluene under Bartoli reaction conditions in tetrahydrofuran (THF) at -40°C . This reaction yields the intermediate compound, which is then further modified through a series of reactions to introduce the acetyloxy and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-[4-(Acetyloxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The acetyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2-[4-(Acetyloxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 2-[4-(Acetyloxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid involves its interaction with specific molecular targets and pathways. The acetyloxy group may play a role in modulating the compound’s reactivity and binding affinity. The phenyl ring and isoindolinecarboxylic acid moiety contribute to the overall stability and functionality of the compound.
類似化合物との比較
Similar Compounds
- 2-[4-(Hydroxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid
- 2-[4-(Methoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid
- 2-[4-(Amino)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid
Uniqueness
2-[4-(Acetyloxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid is unique due to the presence of the acetyloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C17H11NO6 |
|---|---|
分子量 |
325.27 g/mol |
IUPAC名 |
2-(4-acetyloxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid |
InChI |
InChI=1S/C17H11NO6/c1-9(19)24-12-5-3-11(4-6-12)18-15(20)13-7-2-10(17(22)23)8-14(13)16(18)21/h2-8H,1H3,(H,22,23) |
InChIキー |
GDZHHVABLWIDDM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


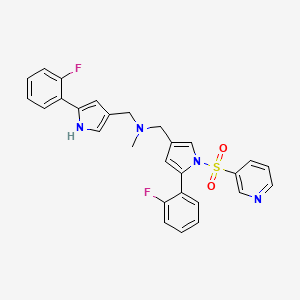
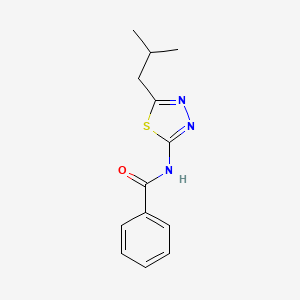
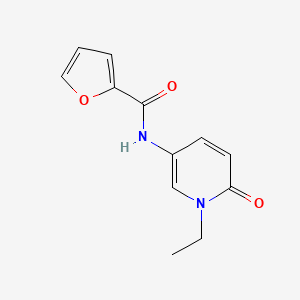
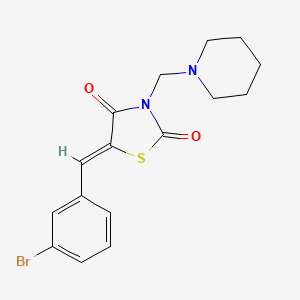
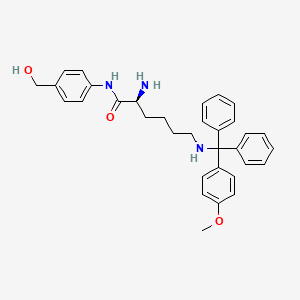
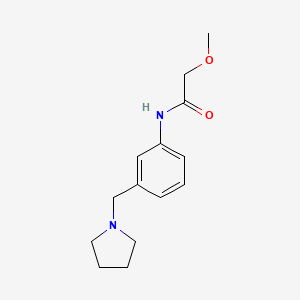
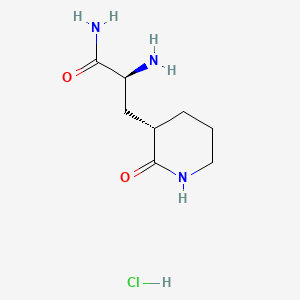

![5,12-Bis(4-methoxyphenyl)-5,12-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B14911133.png)
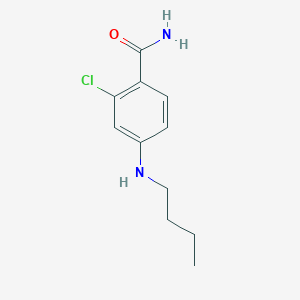
![6-acetyl-2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;dihydrochloride](/img/structure/B14911137.png)
![2-((4-Bromo-1h-pyrazol-1-yl)methyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B14911143.png)
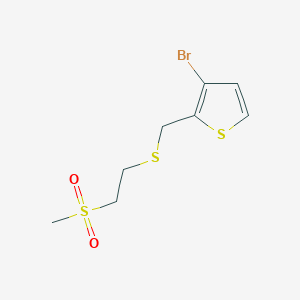
![8-((tert-Butoxycarbonyl)(methyl)amino)-6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B14911152.png)
